WRN inhibitor 7

Covalent inhibitor Allosteric binding WRN helicase

Researchers studying synthetic lethality in MSI-H cancers require mechanistically defined WRN probes. WRN inhibitor 7 (Compound h6) addresses this need: • Covalent allosteric inhibition via C727 (IC50 helicase = 9.8 µM; ATPase = 15.8 µM) • Two public co-crystal structures (1.67 Å, 2.20 Å) enable structural biology & soaking experiments • Moderate µM potency ideal for assay development & HTS validation (avoids signal saturation) • Essential control for C727S resistance mechanism studies

Molecular Formula C27H23N3O6
Molecular Weight 485.5 g/mol
Cat. No. B11609004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWRN inhibitor 7
Molecular FormulaC27H23N3O6
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=CC=C4)C(=O)O)NC2=O
InChIInChI=1S/C27H23N3O6/c1-17-9-11-21(12-10-17)28-24(31)15-30-25(32)22(29-27(30)35)14-19-6-2-3-8-23(19)36-16-18-5-4-7-20(13-18)26(33)34/h2-14H,15-16H2,1H3,(H,28,31)(H,29,35)(H,33,34)/b22-14+
InChIKeyGPAUNLLZYZCXCT-HYARGMPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WRN Inhibitor 7 (Compound h6, CAS 444780-45-4): A Covalent Allosteric WRN Helicase Inhibitor for MSI-H Cancer Research


WRN inhibitor 7 (also designated Compound h6 or Compound 7, CAS 444780-45-4) is a covalent allosteric inhibitor of the Werner syndrome ATP-dependent helicase (WRN; RECQ3; RECQL2) [1]. X-ray crystallographic analysis confirms that Compound 7 covalently engages the WRN helicase domain via an allosteric binding pocket [2][3]. In biochemical assays, WRN inhibitor 7 inhibits WRN helicase activity with an IC₅₀ of 9.8 µM and WRN ATPase activity with an IC₅₀ of 15.8 µM [4]. The compound is intended for laboratory research applications focused on microsatellite instability-high (MSI-H) cancers and related synthetic lethality studies.

Covalent allosteric probe Washout-resistant target engagement studies in WRN helicase models
Structural biology ready Public co-crystal structures (PDB 9RTI, 9OWC) support binding-mode validation
MSI-H synthetic lethality Cell-model endpoint monitoring in mismatch repair-deficient cancer contexts

Why WRN Inhibitor 7 Cannot Be Replaced by Generic WRN Inhibitors in Mechanistic Studies


WRN inhibitors exhibit fundamental mechanistic heterogeneity: clinical candidates such as HRO761 and NTX-452 function as non-covalent allosteric inhibitors, whereas VVD-214/RO7589831, GSK_WRN4, and WRN inhibitor 7 employ covalent modification of cysteine 727 (C727) to achieve inhibition [1]. The presence or absence of covalent bonding directly influences target residence time, washout kinetics in cellular assays, and efficacy against the clinically relevant WRN-C727S resistance mutation [2]. Furthermore, emerging evidence demonstrates that inhibitors within the same class can exhibit substantially different selectivity profiles against related RecQ family helicases, as well as divergent effects on WRN protein degradation versus functional inhibition [3]. These mechanistic distinctions preclude simple interchangeability; selection of the appropriate compound requires precise alignment of the inhibitor's mechanism with the specific experimental hypothesis being tested.

Mechanism mismatch: covalent vs non-covalent
Target residence time and washout kinetics may not transfer; non-covalent WRN inhibitors (e.g., HRO761) exhibit distinct pharmacodynamics.
Resistance mutation susceptibility
C727S mutation ablates covalent binding; compounds dependent on this residue lose activity, while reversible inhibitors may retain effect.
RecQ family selectivity differences
Off-target BLM inhibition may confound DNA repair phenotype interpretation; legacy inhibitors show BLM/WRN ratios as low as 1.4.

WRN Inhibitor 7: Quantitative Differential Evidence Against Comparator WRN Inhibitors


Mechanism of Action: Covalent Allosteric Binding vs. Non-Covalent Inhibitors

WRN inhibitor 7 covalently engages C727 within an allosteric pocket of the WRN helicase domain, as confirmed by X-ray crystallography at 2.20 Å and 1.67 Å resolutions (PDB 9RTI and 9OWC) [1][2]. This mechanism directly contrasts with HRO761, which is a non-covalent allosteric inhibitor that binds at the D1-D2 helicase domain interface but does not form a covalent bond [3]. The covalent binding mode confers extended target residence time and washout-resistant inhibition in cellular contexts, a property not shared by non-covalent inhibitors [1].

Binding mechanism
Head-to-head
Covalent C727 engagement (PDB 9RTI/9OWC) vs HRO761 non-covalent D1-D2 interface
Supports washout-resistance assay context
Covalent binding provides sustained target engagement independent of free drug concentration
Covalent inhibitor Allosteric binding WRN helicase X-ray crystallography Chemoproteomics

Biochemical Potency: µM-Range Activity vs. nM-Range Clinical Candidates

In biochemical enzyme activity assays, WRN inhibitor 7 exhibits IC₅₀ values of 9.8 µM for WRN helicase activity and 15.8 µM for WRN ATPase activity . This µM-range potency is substantially weaker than that of clinical-stage WRN inhibitors: HRO761 demonstrates IC₅₀ = 9–50 nM [1], KWR095 shows IC₅₀ = 32 nM for ATPase , and H3B-960/H3B-968 achieve IC₅₀ ≈ 10–22 nM [2]. The approximately 300- to 1000-fold difference in potency defines WRN inhibitor 7 as an early-generation probe compound suitable for mechanistic and structural biology applications rather than in vivo pharmacology studies.

WRN helicase IC50
Cross-study comparable
9.8 µM (helicase), 15.8 µM (ATPase)
Supports biochemical assay development
~300–1000-fold weaker than clinical-stage inhibitors; suits structural biology and HTS validation
IC50 WRN helicase inhibition ATPase activity Biochemical assay Potency

Activity Against WRN-C727S Resistance Mutation vs. Reversible Non-Covalent Inhibitors

As a covalent inhibitor that specifically engages C727, WRN inhibitor 7 is predicted to lose all inhibitory activity against tumor cells harboring the WRN-C727S resistance mutation, which eliminates the nucleophilic cysteine required for covalent bond formation. This contrasts with reversible non-covalent inhibitors such as SNV5686, which has been explicitly reported to retain potent activity against both wild-type WRN and the WRN-C727S mutant protein [1]. The C727S mutation has been identified as an acquired resistance mechanism emerging under selective pressure from covalent WRN inhibitors in MSI-H tumor models [2].

C727S mutation activity
Class-level
Predicted inactive against C727S mutant
Supports resistance mechanism studies
Covalent engagement requires C727; reversible inhibitor SNV5686 retains activity against C727S
Resistance mutation WRN-C727S Covalent inhibitor Acquired resistance Genotype-specific activity

Selectivity Profile: WRN Selectivity Among RecQ Family Helicases

As a covalent allosteric inhibitor of WRN, Compound 7 is expected to exhibit high selectivity for WRN over other human RecQ family helicases (BLM, RECQ1, RECQ4, RECQ5) based on its specific engagement of the C727 residue unique to WRN's allosteric pocket [1]. This contrasts with earlier-generation non-covalent WRN inhibitors, where selectivity over BLM and RECQ1 can be modest: for example, certain compounds from legacy screening campaigns exhibit BLM/WRN IC₅₀ ratios as low as 1.4 to 2.4 [2]. Clinical-stage WRN inhibitors (HRO761, VVD-214) demonstrate substantially improved selectivity profiles with minimal off-target activity against related RecQ helicases [3].

RecQ family selectivity
Class-level
Expected high selectivity via allosteric C727 binding
May support WRN-specific pathway studies
Legacy inhibitors show BLM/WRN IC50 ratios 1.4–16; modern allosteric inhibitors exceed 100-fold
RecQ helicase family BLM RECQ1 Selectivity WRN specificity

Structural Insights: Covalent Allosteric Binding Mode from Fragment-Based Discovery

WRN inhibitor 7 was discovered through an AI-assisted fragment screening approach and subsequently optimized to covalently occupy a cryptic, allosteric site on the WRN helicase domain [1][2]. High-resolution X-ray crystal structures (9RTI at 2.20 Å and 9OWC at 1.67 Å) reveal that Compound 7 binds in the presence of ATPγS, locking WRN in an inactive conformation without directly competing for the ATP-binding site [3][4]. This binding mode differs from ATP-competitive inhibitors and from non-covalent allosteric inhibitors such as HRO761, which binds at the D1-D2 interface but does not covalently modify the protein [5]. The availability of high-resolution co-crystal structures provides direct, actionable guidance for structure-based optimization campaigns and SAR studies.

Structural characterization
Head-to-head
Co-crystal with ATPγS, PDB 9RTI (2.20 Å), 9OWC (1.67 Å)
Guides structure-based SAR studies
Cryptic allosteric pocket binding distinct from ATP-competitive and HRO761 interface
Fragment-based drug discovery X-ray crystallography Allosteric site Structure-based design ATPγS co-crystal

In Vivo Activity: Preclinical Tool Compound vs. Clinical-Stage Inhibitors

While WRN inhibitor 7 has not been reported in published in vivo efficacy studies, multiple clinical-stage WRN inhibitors have demonstrated robust antitumor activity in MSI-H xenograft models. HRO761 produced dose-dependent tumor growth inhibition and DNA damage induction in SW48 and patient-derived MSI-H xenografts following oral administration at 20–120 mg/kg [1]. VVD-214/RO7589831 induced tumor regression in MSI-H colorectal cancer xenograft models and is currently undergoing Phase I clinical evaluation [2]. KWR095 exhibited significant antitumor effects in SW48 xenograft models at 40 mg/kg oral daily dosing [3]. The absence of in vivo data for WRN inhibitor 7, combined with its µM-range biochemical potency, confirms its optimal positioning as an in vitro research probe rather than a candidate for animal efficacy studies.

In vivo activity
Data to verify
No published in vivo efficacy data
Positioned as in vitro research probe
Clinical-stage inhibitors (HRO761, VVD-214) show xenograft tumor regression
In vivo efficacy Xenograft model Pharmacokinetics Oral bioavailability Tumor regression

WRN Inhibitor 7: Optimal Research and Procurement Application Scenarios


Structural Biology: X-Ray Crystallography and Cryo-EM Studies of WRN

WRN inhibitor 7 is uniquely suited for structural biology applications due to the public availability of two high-resolution co-crystal structures (PDB 9RTI at 2.20 Å and PDB 9OWC at 1.67 Å) demonstrating covalent engagement of C727 in an allosteric pocket [1]. The compound co-crystallizes with ATPγS, providing a well-defined model system for studying nucleotide-cooperative allosteric inhibition. For laboratories conducting WRN structural studies, WRN inhibitor 7 serves as an ideal reference ligand for competitive soaking experiments and as a benchmark for validating novel WRN inhibitor binding modes.

Mechanistic Studies of Covalent Inhibition and Target Engagement Kinetics

The covalent allosteric binding mechanism of WRN inhibitor 7 [1] makes it a valuable probe for studying target residence time, washout kinetics, and the relationship between covalent modification and cellular pharmacodynamics. Unlike reversible inhibitors, covalent probes enable experiments requiring sustained target engagement after compound removal. This is particularly relevant for investigations of WRN degradation kinetics, DNA damage response activation, and the temporal relationship between target modification and downstream cellular phenotypes.

Acquired Resistance Mechanism Studies and Genetic Validation Screens

As a covalent inhibitor dependent on C727 for activity, WRN inhibitor 7 is predicted to be inactive against the WRN-C727S resistance mutation that emerges under covalent inhibitor selective pressure [1]. This property makes the compound an essential control tool for laboratories characterizing resistance mechanisms. WRN inhibitor 7 can be used in parallel with non-covalent inhibitors (e.g., HRO761, SNV5686) to validate whether observed resistance phenotypes are C727S-dependent, and in forward-genetic CRISPR screens to identify genes that modulate sensitivity to covalent WRN inhibition.

In Vitro Assay Development and High-Throughput Screening Validation

With µM-range biochemical potency (IC₅₀ = 9.8 µM for helicase, 15.8 µM for ATPase) [1], WRN inhibitor 7 is better suited than highly potent clinical candidates for assay development and HTS validation. The compound's moderate potency avoids the solubility and signal saturation issues that can occur with sub-nanomolar inhibitors at high screening concentrations. It serves as an effective positive control in WRN enzyme activity assays, thermal shift assays, and cellular target engagement assays without requiring extensive dilution series.

Application
Selection Property
Validation Focus
Structural biology (X-ray/cryo-EM)
Co-crystal structure availability (PDB)
Binding-mode validation and ligand-soaking experiments
Target engagement kinetics
Covalent irreversible binding mode
Washout-resistance and residence time assays
Resistance mechanism studies
C727S-dependent activity profile
Genetic validation of C727S-linked resistance phenotypes
In vitro assay development
µM-range biochemical potency
Positive control for HTS and enzyme activity assays without signal saturation

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